
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine is an organic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine typically involves the reaction of 2H-pyrazol-3-amine with isopropanol and methyl bromide under anhydrous conditions and nitrogen protection . The reaction proceeds as follows:
- Dissolve 2H-pyrazol-3-amine in an organic solvent.
- Slowly add isopropanol and methyl bromide.
- Allow the reaction to proceed for a specified period to obtain the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in well-controlled environments to ensure safety and efficiency .
化学反応の分析
Types of Reactions
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学的研究の応用
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pesticides, and other industrial chemicals
作用機序
The mechanism of action of 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
- 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine
- 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid
Uniqueness
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and industrial use .
特性
CAS番号 |
1328640-34-1 |
|---|---|
分子式 |
C9H17N3 |
分子量 |
167.25 |
IUPAC名 |
2-(2-methyl-5-propan-2-ylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-7(2)9-6-8(4-5-10)12(3)11-9/h6-7H,4-5,10H2,1-3H3 |
InChIキー |
XOGBOWKCPKGZFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=C1)CCN)C |
正規SMILES |
CC(C)C1=NN(C(=C1)CCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


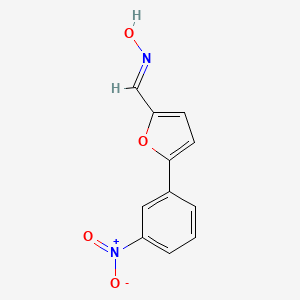
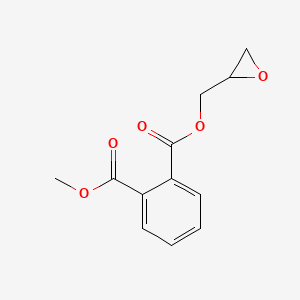
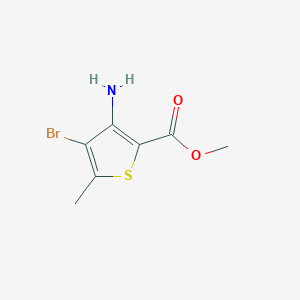
![Thieno[3,2-b]pyridin-2-ylmethanamine](/img/structure/B3046852.png)
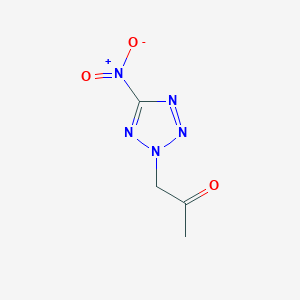
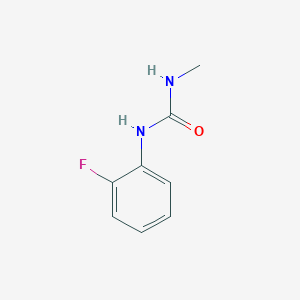
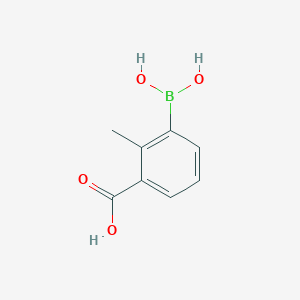
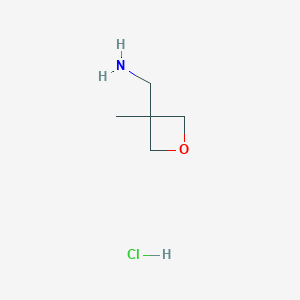

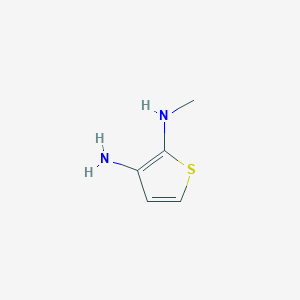
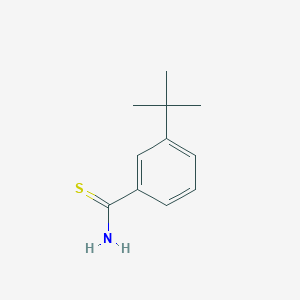
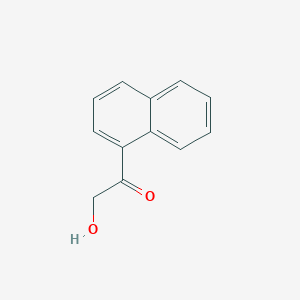
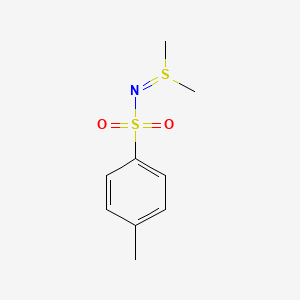
![Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3046870.png)
